1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid
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Overview
Description
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a phenyl group, and a piperidine ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis and peptide chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid typically involves the protection of amino acids using the Fmoc group. One common method involves the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction is carried out in an organic solvent like acetone, and the product is isolated by precipitation and purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process typically includes steps such as mixing, stirring, and filtration, followed by crystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium azide (NaN₃) and isobutoxycarbonyl chloride (IBC-Cl) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It serves as an intermediate in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The compound is selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid: Similar in structure but contains a pyrrolidine ring instead of a piperidine ring.
1-[(9H-fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanecarboxylic acid: Contains a cyclobutane ring instead of a piperidine ring.
Uniqueness
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid is unique due to its combination of a piperidine ring and a phenyl group, which provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it particularly valuable in the synthesis of specific peptides and complex organic molecules .
Properties
CAS No. |
2384204-74-2 |
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Molecular Formula |
C27H25NO4 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C27H25NO4/c29-26(30)25-16-19(18-8-2-1-3-9-18)14-15-28(25)27(31)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30) |
InChI Key |
NJOJEPMRNWNGRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CC1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Purity |
95 |
Origin of Product |
United States |
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